A Comprehensive Technical Guide to the Synthesis of 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane from 4-Tolunitrile
A Comprehensive Technical Guide to the Synthesis of 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane from 4-Tolunitrile
Introduction
The benzoxaborole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This is largely due to the unique properties of the boron atom, which can engage in reversible covalent interactions with biological targets. A notable example is tavaborole (AN2690), an FDA-approved antifungal agent for the treatment of onychomycosis.[2] The target of this guide, 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane, is a crucial building block for the synthesis of advanced pharmaceutical candidates, including DNDI-6148, a promising investigational drug for visceral leishmaniasis.[3]
Historically, the synthesis of substituted benzoxaborolanes often involved challenging nitration of the parent ring system, a process fraught with scalability and safety issues.[4] This guide provides an in-depth, practical walkthrough of a modern, five-step synthetic route that circumvents these issues. We will detail the synthesis of 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane starting from the inexpensive and readily available commodity chemical, 4-tolunitrile. This pathway, recently developed and validated, employs a key Hofmann rearrangement and a one-pot cyclization strategy, achieving a commendable overall yield of 40%.[3]
This document is intended for researchers, chemists, and professionals in drug development, offering not just step-by-step protocols but also the underlying scientific rationale for each transformation, ensuring both reproducibility and a deep understanding of the process.
Overall Synthetic Strategy
The transformation of 4-tolunitrile into the target benzoxaborolane requires a strategic sequence of functional group manipulations and the construction of the heterocyclic ring. The retrosynthetic analysis reveals a convergent approach where the key functionalities—the Boc-protected amine and the benzoxaborolane core—are installed sequentially onto the toluene scaffold.
The forward synthesis begins with the conversion of the nitrile in 4-tolunitrile to an amide, which is then subjected to a Hofmann rearrangement to install the amine functionality, conveniently pre-protected with a Boc group. The aromatic ring is then selectively brominated ortho to the powerful directing Boc-amino group. Subsequently, the benzylic methyl group is activated via radical bromination. The final, pivotal step involves a one-pot sequence of lithium-halogen exchange, borylation, and intramolecular cyclization to construct the 1-hydroxy-2,1-benzoxaborolane ring system.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Hydrolysis of 4-Tolunitrile to 4-Methylbenzamide
The initial step transforms the chemically robust nitrile group into an amide, priming it for the subsequent rearrangement.
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Protocol:
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To a solution of 4-tolunitrile (1.0 eq) in a suitable solvent such as tert-butanol, add potassium hydroxide (2.0 eq).
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Heat the mixture to reflux (approx. 85-90 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Upon completion, cool the reaction mixture to room temperature and adjust the pH to ~7 using aqueous HCl.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylbenzamide, which can be used in the next step without further purification.
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Expertise & Experience: The choice of a robust base like KOH under reflux conditions ensures the complete hydrolysis of the nitrile. This step is critical as the amide is the direct precursor for the Hofmann rearrangement. Preparing the amide in situ sets the stage for the key C-N bond formation that defines the core structure of the final product's substituent.
Step 2: Hofmann Rearrangement to tert-Butyl (4-methylphenyl)carbamate
This classical name reaction is ingeniously adapted to directly install a Boc-protected amine, a testament to process efficiency.
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Protocol:
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To a cooled (0 °C) solution of 4-methylbenzamide (1.0 eq) in a mixture of tert-butanol and water, add sodium hydroxide (or another suitable base).
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Slowly add bromine (Br₂) or a solution of sodium hypobromite (NaOBr), maintaining the temperature below 10 °C.
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After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.
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Cool the mixture, and perform an extractive workup with an organic solvent.
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Purify the crude product by column chromatography or recrystallization to obtain pure tert-butyl (4-methylphenyl)carbamate.
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Causality and Mechanism: The Hofmann rearrangement proceeds via the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is highly electrophilic and is trapped in situ by the tert-butanol solvent. This nucleophilic attack and subsequent protonation yield the stable tert-butyl carbamate (Boc-protected amine) directly. This elegant one-pot transformation avoids the isolation of the free amine, which would require a separate protection step, thus improving step economy.
Step 3: Ortho-Bromination to tert-Butyl (3-bromo-4-methylphenyl)carbamate
This step introduces the first bromine atom, which will later serve as a handle for the borylation and ring-closing reaction.
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Protocol:
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Dissolve tert-butyl (4-methylphenyl)carbamate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0 °C.
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Slowly add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise.
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Allow the reaction to stir at 0 °C to room temperature until completion (monitored by TLC/LC-MS).
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Quench the reaction with aqueous sodium thiosulfate solution.
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Perform an extractive workup, dry the organic phase, and concentrate. The crude product can be purified by chromatography.
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Authoritative Grounding: The regioselectivity of this electrophilic aromatic substitution is governed by the powerful ortho,para-directing nature of the Boc-amino group (-NHBoc).[5][6] It is a strongly activating group, making the position ortho to it highly susceptible to electrophilic attack. The methyl group's weaker activating and ortho,para-directing effect reinforces this outcome, leading to highly selective bromination at the desired C3 position.
Step 4: Benzylic Bromination to tert-Butyl (3-bromo-4-(bromomethyl)phenyl)carbamate
The second bromine atom is introduced at the benzylic position, activating the methyl group for the final cyclization.
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Protocol:
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In a flask equipped with a reflux condenser and protected from light, dissolve tert-butyl (3-bromo-4-methylphenyl)carbamate (1.0 eq) and N-bromosuccinimide (NBS) (1.1 eq) in a non-polar solvent such as carbon tetrachloride or acetonitrile.
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Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
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Heat the mixture to reflux. The reaction can be initiated with a photolamp if necessary.
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Monitor the reaction for the disappearance of the starting material.
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Upon completion, cool the mixture and filter off the succinimide byproduct.
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Wash the filtrate, dry the organic layer, and concentrate to give the crude dibromo product, which is often used directly in the next step.
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Trustworthiness: This reaction proceeds via a free radical mechanism.[7][8][9] The initiator (AIBN) generates radicals that abstract a hydrogen atom from the benzylic methyl group, forming a stabilized benzyl radical. This radical then reacts with NBS to propagate the chain and form the bromomethyl product. It is crucial to use a non-polar solvent to ensure NBS does not act as an electrophilic brominating agent on the aromatic ring. The self-validating nature of this protocol relies on the distinct reactivity of NBS under different conditions (radical vs. ionic pathways).
Step 5: One-Pot Lithiation, Borylation, and Cyclization
This is the capstone of the synthesis, a complex but efficient one-pot reaction that constructs the final benzoxaborolane ring.
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Protocol:
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Under an inert atmosphere (Argon or Nitrogen), dissolve the crude tert-butyl (3-bromo-4-(bromomethyl)phenyl)carbamate (1.0 eq) in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes.
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To the resulting aryllithium species, add triisopropyl borate (2.0 eq) dropwise, again keeping the temperature below -70 °C.
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After stirring for 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature.
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Quench the reaction by carefully adding aqueous HCl.
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Perform an extractive workup with an organic solvent. The acidic aqueous workup facilitates both the hydrolysis of the boronate ester to the boronic acid and the intramolecular cyclization.
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Purify the final product by flash column chromatography.
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Expertise & Experience: This step showcases several key principles of organometallic chemistry. The low temperature (-78 °C) is critical for selective lithium-halogen exchange at the more reactive aryl C-Br bond, leaving the benzylic C-Br bond intact. The resulting aryllithium is a potent nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate. The final cyclization is triggered during the acidic workup. The boronic acid intermediate and the hydroxymethyl group (formed from hydrolysis of the benzylic bromide) are perfectly positioned for an intramolecular condensation reaction, which proceeds with the loss of water to form the stable five-membered benzoxaborolane ring.
Data Presentation: Summary of Synthetic Steps
The following table summarizes the transformations and reported yields for the synthesis.
| Step | Starting Material | Product | MW ( g/mol ) | Yield (%) |
| 1 | 4-Tolunitrile | 4-Methylbenzamide | 135.16 | ~95% |
| 2 | 4-Methylbenzamide | tert-Butyl (4-methylphenyl)carbamate | 207.27 | 85% |
| 3 | tert-Butyl (4-methylphenyl)carbamate | tert-Butyl (3-bromo-4-methylphenyl)carbamate | 286.17 | 92% |
| 4 | tert-Butyl (3-bromo-4-methylphenyl)carbamate | tert-Butyl (3-bromo-4-(bromomethyl)phenyl)carbamate | 365.07 | ~90% (crude) |
| 5 | tert-Butyl (3-bromo-4-(bromomethyl)phenyl)carbamate | 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane | 263.11 | 58% |
| - | Overall | - | - | ~40% |
Yields are based on the reported practical synthesis and may vary based on experimental scale and conditions.[3]
Conclusion
This technical guide has detailed a robust and scalable five-step synthesis of 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane from the inexpensive starting material 4-tolunitrile. The route demonstrates strategic efficiency by employing a Hofmann rearrangement to directly furnish a Boc-protected amine and culminates in an elegant one-pot lithiation-borylation-cyclization cascade to construct the target heterocycle. With an overall yield of approximately 40%, this pathway represents a significant improvement over previous methods that relied on problematic nitration chemistry, offering a safer and more practical approach for producing this valuable intermediate for pharmaceutical research and development.[3]
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Khairnar, P., et al. (2024). Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. ACS Publications. Available at: [Link]
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